D-Glucose

描述

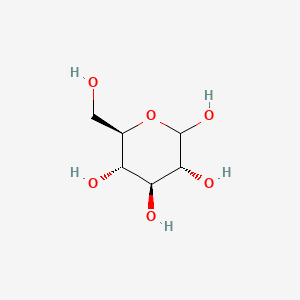

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Anabolic Pathways of D Glucose

Photosynthetic D-Glucose Synthesis in Autotrophic Organisms

Photosynthesis occurs in two main stages: the light-dependent reactions and the light-independent reactions, also known as the Calvin cycle. microbenotes.combyjus.com The light-dependent reactions capture light energy and convert it into chemical energy in the form of ATP and NADPH. visiblebody.combyjus.comkhanacademy.orgwikipedia.org These energy-carrying molecules then fuel the Calvin cycle, which takes place in the stroma of chloroplasts in eukaryotic autotrophs. libretexts.orgkhanacademy.orgwikipedia.org

In the Calvin cycle, carbon atoms from CO₂ are fixed and used to build three-carbon sugars, specifically glyceraldehyde-3-phosphate (G3P). khanacademy.orgwikipedia.orgbbc.co.uk This process involves a series of enzyme-catalyzed reactions. bbc.co.uk For each turn of the Calvin cycle, one carbon molecule is fixed. byjus.com Two molecules of G3P, each containing three fixed carbon atoms, are required to form one molecule of glucose, a six-carbon sugar. byjus.comkhanacademy.org Therefore, it takes six turns of the Calvin cycle to produce one molecule of glucose. khanacademy.orgwikipedia.org

The Calvin cycle involves three main phases: carbon fixation, reduction reactions, and RuBP regeneration. byjus.comwikipedia.org During carbon fixation, CO₂ binds to ribulose-1,5-bisphosphate (RuBP), catalyzed by the enzyme RuBisCO, forming 3-phosphoglycerate (B1209933) (3PG). byjus.combbc.co.uk In the reduction phase, 3PG molecules are phosphorylated by ATP and reduced by NADPH to form G3P. byjus.comkhanacademy.orgbbc.co.uk Some G3P molecules are then used to synthesize sugars like glucose, while others are recycled to regenerate RuBP, a process that requires ATP. byjus.comkhanacademy.orgbbc.co.uk

The glucose produced through photosynthesis can be used by the plant for energy or stored as starch or converted into other sugars like sucrose (B13894). visiblebody.combyjus.com

Gluconeogenesis: De Novo this compound Production from Non-Carbohydrate Precursors

Gluconeogenesis (GNG) is a metabolic pathway that enables the biosynthesis of glucose from various non-carbohydrate carbon substrates. wikipedia.orgnumberanalytics.comlibretexts.orgjackwestin.com This ubiquitous process occurs in plants, animals, fungi, bacteria, and other microorganisms. wikipedia.orglibretexts.org In vertebrates, gluconeogenesis primarily takes place in the liver and, to a lesser extent, in the renal cortex. wikipedia.orglibretexts.orgjackwestin.comslideshare.netnih.gov It is a critical mechanism for maintaining blood glucose levels, particularly during periods of fasting, starvation, low-carbohydrate diets, or intense exercise, preventing hypoglycemia. wikipedia.orgnumberanalytics.comlibretexts.orgnih.gov

Substrates for gluconeogenesis in humans can originate from any non-carbohydrate source convertible to pyruvate (B1213749) or intermediates of glycolysis. wikipedia.org These include glucogenic amino acids (but not ketogenic amino acids), glycerol (B35011) from the breakdown of lipids, odd-chain fatty acids, and lactate (B86563) from the Cori cycle. wikipedia.orgnumberanalytics.comlibretexts.orgnih.gov Lactate is quantitatively the largest source of substrate for gluconeogenesis, especially for the kidney. wikipedia.org Glycerol originates from adipose tissue lipolysis. nih.gov

Gluconeogenesis essentially reverses most of the steps of glycolysis, but it bypasses the three irreversible glycolytic reactions with different enzymes. wikipedia.orgjackwestin.comslideshare.netnih.gov

Enzymatic Catalysis and Rate-Limiting Steps in Gluconeogenesis

The gluconeogenic pathway involves a series of enzymatic reactions. The three key enzymes that bypass the irreversible steps of glycolysis are pyruvate carboxylase, phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and fructose-1,6-bisphosphatase. jackwestin.comslideshare.netnih.gov

The conversion of pyruvate to phosphoenolpyruvate (PEP) involves two enzymes: pyruvate carboxylase and PEPCK. numberanalytics.com Pyruvate carboxylase, a biotin-dependent mitochondrial enzyme, converts pyruvate to oxaloacetate in the mitochondrial matrix. slideshare.netnih.gov This step requires ATP. nih.gov Oxaloacetate is then transported to the cytosol (or converted to malate (B86768) for transport and then back to oxaloacetate) where PEPCK catalyzes its conversion to PEP, utilizing GTP hydrolysis. wikipedia.orgnih.gov These two enzymes bypass the irreversible reaction catalyzed by pyruvate kinase in glycolysis. jackwestin.com

The next bypass step involves fructose-1,6-bisphosphatase, which converts fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), bypassing phosphofructokinase-1 of glycolysis. wikipedia.orgjackwestin.com This reaction uses a water molecule and releases an inorganic phosphate (B84403). wikipedia.org Fructose-1,6-bisphosphatase is considered a rate-limiting enzyme in gluconeogenesis. wikipedia.orgjackwestin.comnih.gov

The final bypass occurs with glucose-6-phosphatase, which hydrolyzes glucose-6-phosphate to free glucose in the lumen of the endoplasmic reticulum. wikipedia.orgjackwestin.com This enzyme is primarily found in the liver and kidneys, allowing these organs to release glucose into the bloodstream. wikipedia.orgjackwestin.com This step bypasses the irreversible reaction catalyzed by hexokinase/glucokinase in glycolysis. wikipedia.org

Transcriptional and Post-Translational Regulation of Gluconeogenic Enzymes

Gluconeogenesis is tightly regulated at multiple levels, including hormonal control, allosteric regulation, gene transcription, and post-translational modification of enzymes. wikipedia.orgnumberanalytics.comfrontiersin.orgdia-endojournals.ru This regulation ensures that glucose is synthesized only when needed and prevents a futile cycle with glycolysis. wikipedia.org

Hormones play a crucial role in regulating gluconeogenesis. Glucagon (B607659), released when blood glucose is low, stimulates gluconeogenesis. wikipedia.orgslideshare.netnih.govnih.gov It triggers phosphorylation of enzymes and regulatory proteins by Protein Kinase A, leading to the stimulation of gluconeogenesis and inhibition of glycolysis. wikipedia.org Insulin (B600854), released in response to high glucose levels, counteracts glucagon by inhibiting gluconeogenesis. wikipedia.orgnih.gov Glucocorticoids also regulate gluconeogenesis. slideshare.net

Allosteric regulators also impact the activity of gluconeogenic enzymes. For instance, acetyl-CoA activates pyruvate carboxylase, and citrate (B86180) activates fructose-1,6-bisphosphatase, while these molecules inhibit glycolytic enzymes. wikipedia.orgnih.gov Conversely, AMP inhibits fructose-1,6-bisphosphatase. jackwestin.comnih.gov Glucose-6-phosphate can also influence gluconeogenesis. wikipedia.org

Transcriptional regulation controls the expression levels of key gluconeogenic enzymes. frontiersin.orgdia-endojournals.runih.gov Hormonal signals, particularly during fasting or feeding, modulate the transcription of genes encoding enzymes like PEPCK and glucose-6-phosphatase. frontiersin.orgnih.govnih.gov For example, glucagon, via cAMP response elements, increases the expression of PEPCK. nih.gov Insulin, under feeding conditions, represses gluconeogenic transcription. nih.govnih.gov Transcriptional activators like CREB and FoxO1 are important in regulating hepatic gluconeogenesis. frontiersin.orgnih.govresearchgate.net

Post-translational modifications (PTMs), such as phosphorylation, methylation, and acetylation, further modulate the activity of gluconeogenic enzymes and transcription factors. frontiersin.orgdia-endojournals.ruresearchgate.net These modifications can alter enzyme activity or affect the nuclear localization and activity of transcriptional regulators like FoxO1, CREB, and CRTC2. frontiersin.orgresearchgate.net

The regulation of gluconeogenesis by these various mechanisms allows the body to maintain glucose homeostasis in response to changing physiological demands. wikipedia.orgnumberanalytics.comnih.gov

Glycogenogenesis: this compound Polymerization into Glycogen (B147801)

Glycogenogenesis is the anabolic pathway responsible for the synthesis of glycogen, a branched polysaccharide that serves as the primary storage form of glucose in animals, fungi, and bacteria. wikipedia.orgjackwestin.comslideshare.netpressbooks.pub This process involves the polymerization of glucose molecules into glycogen chains. wikipedia.org Glycogen is primarily stored in the liver and muscles, serving as a fuel reserve. slideshare.netpressbooks.pubupr.edu Liver glycogen helps maintain blood glucose levels, while muscle glycogen provides energy for muscle contraction. pressbooks.pubupr.edu

Glycogen synthesis occurs in the cytosol and requires energy from ATP and UTP. upr.edu The process begins with the conversion of glucose to glucose-6-phosphate by hexokinase or glucokinase. wikipedia.orginflibnet.ac.in Glucose-6-phosphate is then isomerized to glucose-1-phosphate by phosphoglucomutase. wikipedia.orgupr.eduinflibnet.ac.in Glucose-1-phosphate is subsequently converted to UDP-glucose, an activated form of glucose, by UDP-glucose pyrophosphorylase, with the release of pyrophosphate. wikipedia.orginflibnet.ac.increative-enzymes.com

Glycogen Synthase and Branching Enzyme Mechanisms

Glycogen synthesis is catalyzed by two key enzymes: glycogen synthase and glycogen branching enzyme. wikipedia.orgcreative-enzymes.comwikipedia.orgplos.org

Glycogen synthase is responsible for extending the linear chains of glycogen by adding glucose units via α-1,4 glycosidic bonds. wikipedia.orgupr.eduinflibnet.ac.increative-enzymes.comwikipedia.org It transfers the glucosyl residue from UDP-glucose to the non-reducing end of a growing glycogen chain. inflibnet.ac.inwikipedia.org Glycogen synthase requires a primer to initiate synthesis; this primer is typically provided by glycogenin, a protein that auto-glucosidates to form a short chain of glucose residues. wikipedia.orgupr.eduwikipedia.orgontosight.ai Glycogen synthase can only catalyze the formation of α-1,4 linkages. inflibnet.ac.increative-enzymes.com

The glycogen branching enzyme (also known as amylo-α(1:4)→α(1:6)transglycosylase) introduces branches into the glycogen molecule. wikipedia.orginflibnet.ac.increative-enzymes.comwikipedia.orglibretexts.org It cleaves a segment of a linear α-1,4 linked glucan chain and transfers it to a glucose residue on the same or a neighboring chain, forming an α-1,6 glycosidic bond. wikipedia.orginflibnet.ac.increative-enzymes.comwikipedia.orglibretexts.org These branches typically occur every 8 to 10 or 10 to 14 glucose units. pressbooks.pubupr.eduwikipedia.org Branching is crucial for increasing the solubility of glycogen and providing a large number of non-reducing ends, which are the sites for both synthesis and degradation, allowing for rapid mobilization of glucose when needed. creative-enzymes.comwikipedia.orglibretexts.org

The combined action of glycogen synthase, which elongates the α-1,4 chains, and the branching enzyme, which creates α-1,6 branches, results in the highly branched structure characteristic of glycogen. wikipedia.orgcreative-enzymes.comwikipedia.orglibretexts.org

Hormonal and Allosteric Control of Glycogen Synthesis

Glycogen synthesis is tightly regulated by both hormonal and allosteric mechanisms to ensure that glucose is stored as glycogen when glucose and energy levels are high. wikipedia.orgjackwestin.comslideshare.netinflibnet.ac.indsmz.de

Hormonal control is primarily mediated by insulin and glucagon, and also epinephrine (B1671497). wikipedia.orgjackwestin.comslideshare.netinflibnet.ac.in Insulin stimulates glycogen synthesis, particularly in response to high blood glucose levels after a meal. wikipedia.orgjackwestin.com Insulin promotes the dephosphorylation of glycogen synthase, converting it to its more active form. jackwestin.cominflibnet.ac.in Glucagon and epinephrine, on the other hand, generally inhibit glycogen synthesis and stimulate glycogen breakdown. wikipedia.orgjackwestin.comslideshare.netinflibnet.ac.in They trigger signaling cascades involving cAMP and protein kinase A, which lead to the phosphorylation and inactivation of glycogen synthase. wikipedia.orginflibnet.ac.in This coordinated reciprocal control ensures that synthesis and degradation are not highly active simultaneously, preventing a futile cycle. wikipedia.org

Allosteric regulation also plays a significant role. Glucose-6-phosphate is a key allosteric activator of glycogen synthase, particularly the less active form (glycogen synthase b). jackwestin.cominflibnet.ac.inzmchdahod.org High levels of glucose-6-phosphate, indicative of high glucose availability, promote glycogen synthesis. jackwestin.cominflibnet.ac.inzmchdahod.org Conversely, low levels of glucose-6-phosphate inhibit glycogen synthase activity. inflibnet.ac.in ATP can also act as an allosteric regulator. wikipedia.org In muscle, Ca²⁺ and AMP can influence glycogen metabolism, generally promoting degradation during contraction when energy demand is high. jackwestin.comupr.edu

Other Anabolic Pathways Utilizing this compound Precursors

Beyond its direct synthesis and storage, this compound serves as a crucial precursor for the biosynthesis of a wide range of other essential carbohydrates and complex biomolecules. nih.govnih.govmhmedical.commdpi.comksu.edu.sa These anabolic pathways diverge from intermediates generated during glucose metabolism, such as glucose-6-phosphate. frontiersin.orgnih.gov

Pentose (B10789219) Phosphate Pathway Contribution to Nucleotide Biosynthesis from this compound

The pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a metabolic route parallel to glycolysis that branches from glucose-6-phosphate. frontiersin.orgnih.govwikipedia.orgmicrobenotes.com While it involves the oxidation of glucose-6-phosphate, its primary roles are anabolic, focusing on the generation of NADPH and the production of pentoses. frontiersin.orgwikipedia.orgmicrobenotes.com

The PPP is a major source of ribose 5-phosphate (R5P), a five-carbon sugar that is an essential precursor for the synthesis of nucleotides. frontiersin.orgnih.govwikipedia.orgmicrobenotes.comgenome.jpnih.gov Nucleotides are the building blocks of nucleic acids, DNA and RNA, and also play crucial roles in energy currency (ATP, GTP), signaling (cAMP, cGMP), and coenzyme components (NAD⁺, NADP⁺, FAD, CoA). The oxidative phase of the PPP converts glucose-6-phosphate into ribulose 5-phosphate, generating NADPH in the process. wikipedia.orgmicrobenotes.comgenome.jp The non-oxidative phase then facilitates the interconversion of various phosphorylated sugars, including the production of ribose 5-phosphate from ribulose 5-phosphate. wikipedia.orgmicrobenotes.comgenome.jp This pathway is particularly active in cells undergoing rapid division or those involved in lipid and nucleotide synthesis. frontiersin.orgnih.gov

This compound as Precursor for Ribose, Deoxyribose, Galactose, Glycolipids, Glycoproteins, and Proteoglycans

This compound is a direct or indirect precursor for the synthesis of several other important monosaccharides and complex carbohydrate-containing molecules. nih.govnih.govmhmedical.commdpi.comksu.edu.sa

Ribose and Deoxyribose: As mentioned, ribose 5-phosphate is produced from glucose-6-phosphate via the pentose phosphate pathway. wikipedia.org Ribose is a key component of RNA and ribonucleotides. Deoxyribose, a modified version of ribose lacking an oxygen atom at the 2' carbon, is the sugar component of DNA and deoxyribonucleotides. wikipedia.orgwikipedia.org Deoxyribose is synthesized from ribose. wikipedia.org

Galactose: Galactose is an aldohexose and a C-4 epimer of glucose. wikipedia.org It is synthesized in the body and is a component of lactose (B1674315) (milk sugar), glycolipids, and glycoproteins. mhmedical.comksu.edu.sawikipedia.org The conversion of glucose to galactose involves epimerization.

Glycolipids, Glycoproteins, and Proteoglycans: These are complex molecules that play diverse roles in cell membranes, cell recognition, and the extracellular matrix. They consist of carbohydrates covalently linked to lipids (glycolipids) or proteins (glycoproteins and proteoglycans). nih.govnih.govmhmedical.commdpi.comksu.edu.sawikipedia.org The carbohydrate portions of these molecules are synthesized using monosaccharides derived from glucose metabolism, including glucose itself, galactose, and amino sugars, among others. mhmedical.comnih.gov The synthesis of these glycoconjugates is a complex anabolic process involving various glycosyltransferases that link activated sugar molecules, such as UDP-glucose and UDP-galactose, to acceptor molecules. news-medical.net

Catabolic Pathways and Energy Metabolism of D Glucose

Glycolysis: D-Glucose Breakdown to Pyruvate (B1213749)

Enzymatic Cascade and Bioenergetic Yields

The energy-payoff phase generates ATP and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). wikipedia.orgslideshare.net This phase involves a series of reactions where the three-carbon intermediates are oxidized, and the released energy is conserved in the form of ATP through substrate-level phosphorylation and NADH, a reduced electron carrier. wikipedia.orgslideshare.net For each molecule of glucose, the payoff phase occurs twice, as the six-carbon sugar is split into two three-carbon molecules. wikipedia.org Enzymes like glyceraldehyde 3-phosphate dehydrogenase catalyze the oxidation of glyceraldehyde 3-phosphate and the reduction of NAD⁺ to NADH. byjus.comproteopedia.org Phosphoglycerate kinase and pyruvate kinase catalyze substrate-level phosphorylation, producing ATP. byjus.com

Table 1: Net Bioenergetic Yield of Glycolysis

| Product | Yield per Glucose Molecule |

| ATP | 2 (Net) |

| NADH | 2 |

| Pyruvate | 2 |

Allosteric and Covalent Regulation of Glycolytic Flux

Glycolytic flux is tightly regulated to meet the cell's energy demands and maintain metabolic homeostasis. Regulation occurs primarily at three irreversible steps catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. stanford.educreative-proteomics.comnih.gov

Covalent modification, such as phosphorylation, also plays a role in regulating glycolytic enzymes, particularly in response to hormonal signals like insulin (B600854) and glucagon (B607659). stanford.educreative-proteomics.comnih.govsciencequery.com For instance, in the liver, pyruvate kinase is regulated by phosphorylation, which is influenced by blood glucose levels. stanford.educreative-proteomics.com Insulin generally promotes the transcription and activity of key glycolytic enzymes, while glucagon tends to downregulate them. stanford.edunih.gov

Pyruvate Oxidation and the Tricarboxylic Acid (TCA) Cycle

Under aerobic conditions, the pyruvate produced during glycolysis is transported into the mitochondria for further oxidation. nih.govlumenlearning.com This process links glycolysis to the TCA cycle. wikipedia.orgwikipedia.org

Conversion of Pyruvate to Acetyl-CoA

Before entering the TCA cycle, pyruvate undergoes oxidative decarboxylation, a process catalyzed by the pyruvate dehydrogenase complex (PDC). lumenlearning.comwikipedia.orgkhanacademy.orglibretexts.org This multi-enzyme complex is located in the mitochondrial matrix in eukaryotes. lumenlearning.comwikipedia.org The reaction converts pyruvate, a three-carbon molecule, into acetyl-CoA, a two-carbon molecule attached to coenzyme A, with the release of carbon dioxide and the reduction of NAD⁺ to NADH. lumenlearning.comwikipedia.orgkhanacademy.org

The reaction can be summarized as: Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + CO₂ wikipedia.org

Since glycolysis produces two molecules of pyruvate per glucose molecule, this conversion occurs twice, yielding two molecules of acetyl-CoA and two molecules of NADH per glucose. wikipedia.org

This compound-Derived Carbon Flux through the TCA Cycle

The acetyl-CoA produced from pyruvate oxidation enters the TCA cycle, also known as the Krebs cycle or citric acid cycle, in the mitochondrial matrix. creative-proteomics.comnih.govwikipedia.org This cyclical pathway involves a series of enzymatic reactions that complete the oxidation of the carbon atoms originally present in glucose. The two carbons from the acetyl group of acetyl-CoA condense with oxaloacetate, a four-carbon molecule, to form citrate (B86180), a six-carbon molecule. wikipedia.org

Through a series of oxidation and decarboxylation steps, the carbon atoms are released as carbon dioxide. creative-proteomics.com For each acetyl-CoA molecule entering the cycle, two molecules of CO₂ are released. creative-proteomics.com The TCA cycle also generates reduced electron carriers, specifically NADH and FADH₂, and one molecule of ATP (or GTP) per cycle through substrate-level phosphorylation. creative-proteomics.comnih.gov

Considering the two molecules of acetyl-CoA derived from one glucose molecule, the TCA cycle yields a total of:

4 molecules of CO₂ creative-proteomics.com

6 molecules of NADH creative-proteomics.comnih.gov

2 molecules of FADH₂ creative-proteomics.comnih.gov

2 molecules of ATP (or GTP) creative-proteomics.comnih.gov

The carbon atoms from glucose are completely oxidized to carbon dioxide by the end of the TCA cycle.

Oxidative Phosphorylation and ATP Production from this compound Catabolism

The majority of ATP produced from this compound catabolism under aerobic conditions is generated through oxidative phosphorylation. nih.govnih.govwikipedia.org This process occurs in the inner mitochondrial membrane and consists of two main components: the electron transport chain (ETC) and chemiosmosis. nih.govwikipedia.org

The NADH and FADH₂ generated during glycolysis, pyruvate oxidation, and the TCA cycle donate their electrons to the ETC. nih.govwikipedia.org As electrons are passed through a series of protein complexes within the inner mitochondrial membrane, energy is released. nih.govwikipedia.org This energy is used to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient across the inner membrane. nih.govwikipedia.org

Oxygen serves as the final electron acceptor in the ETC, being reduced to water. nih.govwikipedia.org The potential energy stored in the proton gradient is then harnessed by ATP synthase, an enzyme embedded in the inner mitochondrial membrane. nih.govwikipedia.org Protons flow back into the mitochondrial matrix through ATP synthase, driving the synthesis of ATP from ADP and inorganic phosphate (B84403). nih.govwikipedia.org This process is called chemiosmosis. wikipedia.org

The theoretical maximum ATP yield from the complete aerobic oxidation of one molecule of glucose, including glycolysis, pyruvate oxidation, the TCA cycle, and oxidative phosphorylation, is estimated to be between 30 and 36 ATP molecules. nih.govwikipedia.orglumenlearning.comnih.gov This yield is significantly higher than that produced by glycolysis alone. wikipedia.org The exact number can vary depending on factors such as the efficiency of the mitochondrial proton gradient and the shuttle system used to transport glycolytic NADH into the mitochondria. nih.gov

Table 2: Summary of ATP Production from Complete Glucose Oxidation (Aerobic)

| Pathway | ATP (Substrate-Level Phosphorylation) | NADH Produced | FADH₂ Produced | ATP from Oxidative Phosphorylation (Approximate) | Total ATP (Approximate) |

| Glycolysis | 2 | 2 | 0 | 3-5 | 5-7 |

| Pyruvate Oxidation (x2) | 0 | 2 | 0 | 5 | 5 |

| TCA Cycle (x2) | 2 (or GTP) | 6 | 2 | 18 | 18 |

| Total | 4 | 10 | 2 | 26-28 | 30-36 |

Pentose (B10789219) Phosphate Pathway (PPP): this compound-6-Phosphate Diversion

Oxidative and Non-Oxidative Branches of the PPP

The PPP is delineated into two distinct operational segments: the oxidative phase and the non-oxidative phase. wikipedia.orgdifferencebetween.comnih.govmdpi.com

The oxidative branch is largely considered an irreversible sequence of reactions and serves as the main generator of NADPH. differencebetween.comwikipathways.org It commences with the oxidation of glucose 6-phosphate to 6-phosphogluconolactone, a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). frontiersin.orglibretexts.org This initial step is pivotal, as it produces the first molecule of NADPH. frontiersin.org Following this, 6-phosphogluconolactone undergoes hydrolysis to become 6-phosphogluconate. This intermediate is then subjected to oxidative decarboxylation by 6-phosphogluconate dehydrogenase, resulting in the formation of ribulose 5-phosphate, the production of a second NADPH molecule, and the release of CO2. frontiersin.orgnih.govulisboa.ptmdpi.com

In contrast, the non-oxidative branch is characterized by reversible reactions that facilitate the interconversion of pentose phosphates and other phosphorylated sugars. wikipedia.orgdifferencebetween.comnih.gov This segment is instrumental in converting ribulose 5-phosphate into intermediates that can feed into glycolysis or gluconeogenesis, such as fructose (B13574) 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P). wikipedia.orgfrontiersin.org Enzymes like transketolase and transaldolase are central to this branch, mediating the transfer of two-carbon and three-carbon units, respectively. frontiersin.org The reversible nature of these reactions allows the non-oxidative branch to adapt to varying cellular requirements, either processing surplus pentose phosphates or synthesizing them from glycolytic intermediates as needed. nih.govdroracle.ai

Production of NADPH and Ribose-5-Phosphate (B1218738) for Biosynthesis

A primary contribution of the PPP to cellular metabolism is the production of NADPH. wikipedia.orgpathway.mdnih.gov The oxidative branch is responsible for generating two molecules of NADPH for every molecule of glucose 6-phosphate that enters the pathway. nih.govnih.gov NADPH is a vital reducing agent, essential for numerous anabolic pathways, including the synthesis of fatty acids, cholesterol, nucleotides, and proline. frontiersin.orgnih.govwikipedia.org Furthermore, NADPH plays a critical role in cellular defense against oxidative stress by helping to maintain a reduced pool of glutathione, a key antioxidant molecule. pathway.mdfrontiersin.orgnih.gov

The PPP is also a significant source of ribose-5-phosphate (R5P). wikipedia.orgdifferencebetween.comnih.gov R5P is primarily produced from ribulose 5-phosphate through an isomerization reaction catalyzed by ribose-5-phosphate isomerase within the non-oxidative branch. wikipedia.orgdifferencebetween.comnih.gov R5P is a crucial precursor required for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. wikipedia.orgpathway.mddifferencebetween.comnih.gov When cellular demand for R5P is high but the need for NADPH is low, the non-oxidative branch can operate independently to produce R5P from glycolytic intermediates without the concomitant production of NADPH. wikipedia.orgdroracle.ai Conversely, if the requirement for NADPH exceeds that for R5P, the non-oxidative branch can convert excess pentose phosphates back into intermediates of glycolysis. nih.gov

Glycogenolysis: this compound Release from Glycogen (B147801) Stores

Glycogenolysis is the metabolic process responsible for the breakdown of glycogen, the storage form of glucose in animals, into glucose or glucose 1-phosphate. nih.govclevelandclinic.orgamegroups.org This pathway is essential for maintaining glucose homeostasis in the blood, particularly during periods of fasting or when energy demands increase. clevelandclinic.orgamegroups.orgnih.govgmch.gov.in Glycogen is primarily stored in the liver and muscles. nih.govamegroups.orgnih.gov Liver glycogen serves as a reservoir to maintain blood glucose levels for the benefit of the entire organism, while muscle glycogen provides a readily accessible energy source specifically for muscle activity. nih.govamegroups.orgnih.govlibretexts.org

Glycogen Phosphorylase and Debranching Enzyme Actions

The process of glycogenolysis is executed through the coordinated actions of two principal enzymes: glycogen phosphorylase and the glycogen debranching enzyme. ditki.comlibretexts.orgwou.edu

Glycogen phosphorylase is recognized as the rate-limiting enzyme in glycogenolysis. nih.gov It catalyzes the sequential removal of glucose residues from the non-reducing ends of glycogen chains through phosphorolytic cleavage of α(1→4) glycosidic bonds, yielding glucose 1-phosphate (G1P). nih.govditki.comlibretexts.orgwou.edu This enzymatic activity proceeds along the glycogen chain until it reaches a point approximately four glucose residues away from an α(1→6) branch point. nih.govnih.gov

At these branch points, the glycogen debranching enzyme becomes necessary. nih.govditki.com This enzyme possesses two distinct catalytic functions. libretexts.orgwou.edu Its transferase activity facilitates the relocation of a segment of three glucose residues from a branch to a nearby non-reducing end on another chain. This action effectively lengthens the linear chain with α(1→4) linkages, making it a substrate for further degradation by glycogen phosphorylase. nih.govnih.govwou.edu Subsequently, the enzyme's α(1→6)-glucosidase activity hydrolyzes the single glucose residue remaining at the branch point, which is linked by an α(1→6) bond, releasing it as free glucose. nih.govditki.comwou.edu The combined efforts of these two enzymes ensure the complete breakdown of the highly branched glycogen structure into G1P and a minor amount of free glucose. nih.gov The G1P produced is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase. nih.govpressbooks.pub In hepatic tissue, G6P can be dephosphorylated by glucose-6-phosphatase and subsequently released into the bloodstream as free glucose, contributing to the maintenance of blood glucose levels. libretexts.orgditki.com Muscle cells, however, lack glucose-6-phosphatase, and thus the G6P generated from muscle glycogenolysis enters the glycolytic pathway to provide energy for muscle contraction. libretexts.orgditki.com

Regulatory Mechanisms of Glycogenolysis

Glycogenolysis is subject to stringent regulation to ensure that glucose release from storage aligns with the body's energy requirements and the maintenance of glucose homeostasis. nih.govzmchdahod.orgmicrobenotes.com Regulation is achieved through both allosteric mechanisms and hormonal signaling pathways. zmchdahod.orgmicrobenotes.com

Hormones such as glucagon and epinephrine (B1671497) are potent activators of glycogenolysis. libretexts.orgmicrobenotes.comslideshare.net Glucagon, secreted by pancreatic alpha cells in response to low blood glucose concentrations, primarily targets the liver, stimulating glycogen breakdown and the release of glucose into the circulation. clevelandclinic.orggmch.gov.inlibretexts.orgmicrobenotes.com Epinephrine, released from the adrenal glands during stress or physical exertion, promotes glycogenolysis in both liver and muscle tissues to mobilize glucose for energy. libretexts.orgmicrobenotes.com These hormones trigger intracellular signaling cascades that lead to the phosphorylation and activation of glycogen phosphorylase. nih.govlibretexts.org

Allosteric effectors also play a role in modulating the activity of glycogen phosphorylase. nih.govzmchdahod.org In muscle cells, for instance, AMP acts as an allosteric activator, signaling a low energy state and stimulating the breakdown of glycogen to generate ATP. pressbooks.pub Conversely, high concentrations of glucose 6-phosphate and ATP can inhibit glycogen phosphorylase activity. zmchdahod.orgmicrobenotes.com In the liver, the presence of free glucose can allosterically inhibit glycogen phosphorylase, which is physiologically relevant as high glucose levels indicate that hepatic glucose output from glycogen stores is not required. libretexts.orgzmchdahod.org The regulatory mechanisms governing glycogenolysis are intricately coordinated with those of glycogenesis (glycogen synthesis), ensuring that these opposing pathways are not highly active simultaneously. nih.govnih.gov

Anaerobic Fermentation Pathways of this compound

Under conditions where oxygen is limited or absent, cells can still derive a limited amount of energy from this compound through anaerobic fermentation pathways. These pathways function to regenerate NAD+ from the NADH produced during glycolysis, thereby allowing glycolysis to continue and generate a small net yield of ATP in the absence of oxidative phosphorylation.

In mammals, particularly in skeletal muscle during intense physical activity and in erythrocytes, the predominant anaerobic fermentation pathway is lactic acid fermentation. In this process, pyruvate, the final product of glycolysis, is converted into lactate (B86563). This reaction is catalyzed by lactate dehydrogenase and is coupled with the oxidation of NADH to NAD+, which is then recycled to support further glycolytic flux.

In other organisms, such as yeast, alcoholic fermentation is the primary anaerobic route. This pathway involves a two-step process. First, pyruvate is decarboxylated to acetaldehyde (B116499) by pyruvate decarboxylase. Second, acetaldehyde is reduced to ethanol (B145695) by alcohol dehydrogenase, with the simultaneous oxidation of NADH to NAD+.

While anaerobic fermentation yields significantly less ATP compared to aerobic respiration, it is a crucial mechanism for energy production in the absence of sufficient oxygen, allowing cells to survive and function under anaerobic conditions.

D Glucose Transport and Cellular Homeostasis Mechanisms

Facilitated Diffusion Systems: Glucose Transporters (GLUTs)

Facilitated diffusion is a passive process that does not require direct energy expenditure in the form of ATP hydrolysis. scientists.uzwikipedia.org GLUTs facilitate the movement of glucose across the membrane down its concentration gradient, meaning glucose moves from an area of higher concentration to an area of lower concentration. nih.govunav.eduscientists.uzimrpress.com There are 14 known members of the GLUT family (SLC2A gene family), categorized into three classes based on sequence similarity. nih.govunav.eduwikipedia.orgnih.govgjmpbu.orgresearchgate.net GLUTs 1-4 are among the most extensively studied. scientists.uzwikipedia.orgnih.govgjmpbu.orgresearchgate.net

Structural Biology and Membrane Insertion of GLUT Isoforms

GLUT proteins share a common structural feature of 12 transmembrane domains or segments (TMS), with both the amino (N) and carboxy (C) terminal domains located on the cytosolic side of the membrane. nih.govunav.eduwikipedia.orgnih.govgjmpbu.orgresearchgate.net These transmembrane helices are connected by extracellular and intracellular loops. diva-portal.org A single site for N-linked glycosylation is typically present, the location of which varies between GLUT classes. In Class I and II GLUTs, this site is in the first exofacial linker domain, while in Class III proteins, it is in the fifth exofacial linker domain. unav.edunih.gov The 12 transmembrane segments are believed to form a channel or pore through the membrane, facilitating glucose passage. diva-portal.orgresearchgate.net Conformational changes within the transporter are central to the transport mechanism, allowing the substrate binding site to alternately face the extracellular and intracellular environments. nih.govdiva-portal.orgresearchgate.net

Data Table: Structural Features of GLUT Transporters

| Feature | Description |

| Transmembrane Domains | 12 α-helices |

| N- and C-Termini | Located in the cytoplasm |

| N-linked Glycosylation | Present on an extracellular loop (location varies by class) unav.edunih.gov |

| Substrate Binding Site | Alternately exposed to either side of the membrane nih.govdiva-portal.orgresearchgate.net |

Regulation of GLUT Expression and Trafficking

The expression and cellular localization of GLUT transporters are tissue-specific and regulated according to the metabolic needs of the cell and the organism. unav.eduub.edu This regulation can occur at the level of gene expression, protein synthesis, and protein trafficking to and from the plasma membrane. ub.eduoup.com For example, GLUT4, primarily found in muscle and adipose tissue, is highly regulated by insulin (B600854). nih.govub.eduoup.com Insulin signaling triggers the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane, significantly increasing glucose uptake in these tissues. nih.govub.eduoup.com GLUT1 is expressed in many cell types and is responsible for basal glucose uptake. scientists.uzwikipedia.orgnih.govnih.gov Its levels can be influenced by stress stimuli. nih.gov GLUT2, found in the liver, pancreas, intestine, and kidney, has a high capacity and low affinity for glucose, allowing the rate of glucose transport to vary with blood glucose levels. wikipedia.orgnih.govnih.gov In some tissues, like the kidney proximal tubule and intestine, GLUT2 can translocate to the brush border membrane in response to high glucose concentrations. ub.edunih.gov

Data Table: Examples of GLUT Regulation and Localization

| GLUT Isoform | Primary Tissue Distribution | Key Regulatory Factor | Mechanism of Regulation |

| GLUT1 | Ubiquitous (high in erythrocytes, brain) scientists.uzwikipedia.orgnih.govnih.gov | Stress stimuli nih.gov | Increased levels and potentially catalytic activity nih.gov |

| GLUT2 | Liver, Pancreas, Intestine, Kidney wikipedia.orgnih.govnih.gov | Glucose concentration ub.edunih.gov | Translocation to plasma membrane at high glucose ub.edunih.gov |

| GLUT4 | Muscle, Adipose tissue, Heart nih.govub.eduoup.com | Insulin nih.govub.eduoup.com | Translocation from intracellular vesicles to plasma membrane nih.govub.eduoup.com |

Secondary Active Transport Systems: Sodium-Glucose Co-transporters (SGLTs)

Secondary active transport systems move glucose against its concentration gradient, a process that requires energy indirectly. scientists.uzimrpress.comwikipedia.orgwikipedia.orgrevistanefrologia.com SGLTs utilize the electrochemical gradient of sodium ions, which is established and maintained by the Na+/K+-ATPase pump (a primary active transporter that uses ATP directly), to drive the uphill transport of glucose. imrpress.comwikipedia.orgdiva-portal.orgwikipedia.orgjove.com This co-transport mechanism allows cells to accumulate glucose even when extracellular glucose concentrations are lower than intracellular concentrations. wikipedia.orgjove.com The SGLT family (SLC5A gene family) includes several members, with SGLT1 and SGLT2 being the most well-characterized in glucose transport. nih.govscientists.uzimrpress.comwikipedia.orgphysiology.orgwikipedia.org

Mechanism of Co-transport and Energetics

SGLTs are symporters, meaning they transport both sodium and glucose in the same direction across the membrane. wikipedia.org The process begins with the binding of sodium ions to the transporter, which increases the affinity of the transporter for glucose. jove.com Glucose then binds, and a conformational change occurs, allowing both sodium and glucose to be released into the cytoplasm. jove.com The energy for this uphill movement of glucose comes from the potential energy stored in the sodium gradient, with sodium moving down its electrochemical gradient into the cell. imrpress.comwikipedia.orgdiva-portal.orgwikipedia.orgjove.com The Na+/K+-ATPase pump, located on the basolateral membrane, continuously pumps sodium out of the cell, maintaining the low intracellular sodium concentration necessary to power SGLT activity. wikipedia.orgdiva-portal.orgwikipedia.org SGLT1 typically transports glucose with a stoichiometry of 2 sodium ions per glucose molecule, while SGLT2 has a 1:1 sodium-glucose stoichiometry. nih.govimrpress.comwikipedia.org This difference in stoichiometry affects their transport capacity and affinity for glucose.

Data Table: SGLT Co-transport Energetics

| Transporter | Ions Co-transported | Stoichiometry (Na+:Glucose) | Energy Source |

| SGLT1 | Sodium, Glucose | 2:1 nih.govimrpress.comwikipedia.org | Sodium electrochemical gradient (maintained by Na+/K+-ATPase) imrpress.comwikipedia.orgdiva-portal.orgwikipedia.orgjove.com |

| SGLT2 | Sodium, Glucose | 1:1 nih.govimrpress.comwikipedia.org | Sodium electrochemical gradient (maintained by Na+/K+-ATPase) imrpress.comwikipedia.orgdiva-portal.orgwikipedia.orgjove.com |

Tissue-Specific Expression and Functional Roles

SGLTs exhibit tissue-specific expression patterns, reflecting their specialized roles in glucose homeostasis. SGLT1 is predominantly found in the brush border membrane of enterocytes in the small intestine and in the late proximal tubule (S3 segment) of the kidney. nih.govwikipedia.orgwikipedia.orgfrontiersin.org In the intestine, SGLT1 is crucial for the absorption of dietary glucose and galactose. nih.govwikipedia.org In the kidney, it contributes to the reabsorption of the remaining glucose not reabsorbed by SGLT2. wikipedia.orgfrontiersin.org SGLT1 has a high affinity but low capacity for glucose transport. nih.govrevistanefrologia.comfrontiersin.org SGLT2 is primarily expressed in the early segments (S1 and S2) of the proximal renal tubule and is responsible for the majority (90-97%) of glucose reabsorption in the kidneys under normal conditions. nih.govimrpress.comwikipedia.orgrevistanefrologia.comfrontiersin.orgmdpi.com SGLT2 has a lower affinity but higher capacity for glucose transport compared to SGLT1. nih.govrevistanefrologia.comfrontiersin.orgmdpi.com This differential expression and kinetic properties allow for efficient glucose reabsorption along the proximal tubule. Other SGLT isoforms exist and may transport other substrates or function as sensors. wikipedia.orgphysiology.org For instance, SGLT3 is thought to function primarily as a glucose sensor rather than a transporter. wikipedia.org SGLT1 has also been identified in other tissues like the heart and skeletal muscle, and plays a role in sperm energetics. frontiersin.orgnih.gov

Data Table: SGLT Tissue Distribution and Function

| SGLT Isoform | Primary Tissue Distribution | Key Functional Role | Affinity/Capacity |

| SGLT1 | Small intestine (enterocytes), Kidney (proximal tubule S3) nih.govwikipedia.orgwikipedia.orgfrontiersin.org | Dietary glucose/galactose absorption, Renal glucose reabsorption nih.govwikipedia.org | High affinity, Low capacity nih.govrevistanefrologia.comfrontiersin.org |

| SGLT2 | Kidney (proximal tubule S1 and S2) nih.govimrpress.comwikipedia.orgrevistanefrologia.comfrontiersin.orgmdpi.com | Major renal glucose reabsorption nih.govimrpress.comwikipedia.orgrevistanefrologia.comfrontiersin.orgmdpi.com | Low affinity, High capacity nih.govrevistanefrologia.comfrontiersin.orgmdpi.com |

Intracellular D-Glucose Sensing and Signaling Pathways

Cells have evolved sophisticated mechanisms to sense and respond to changes in intracellular this compound levels, ensuring metabolic homeostasis and coordinating various cellular processes. These sensing mechanisms often involve direct or indirect detection of glucose or its metabolites, triggering downstream signaling cascades.

This compound as a Signaling Molecule in Eukaryotic Cells

Beyond its role as a primary energy source and metabolic substrate, this compound functions as a crucial signaling molecule in eukaryotic cells, influencing a wide array of cellular activities including growth, proliferation, differentiation, and gene expression harvard.edunih.govfrontiersin.org. This signaling role allows cells to perceive the availability of glucose in their environment and adjust their metabolic and physiological states accordingly frontiersin.org.

In organisms like the budding yeast Saccharomyces cerevisiae, glucose acts as a prominent signaling molecule that regulates various aspects of physiology, such as growth, proliferation, metabolism, stress resistance, aging, morphogenesis, and development, in response to nutrient availability mdpi.com. Yeast cells possess intricate systems to monitor glucose levels and react swiftly to fluctuations mdpi.com. Similarly, in mammalian cells, glucose sensing is critical for maintaining glucose homeostasis and coordinating cellular responses nih.govresearchgate.net.

The signaling functions of glucose can be uncoupled from its metabolic fate in some instances, highlighting its direct role as a signaling molecule harvard.edunih.gov. This involves specific sensors or receptors that perceive glucose levels and initiate signal transduction pathways harvard.edunih.govfrontiersin.org.

Molecular Components of this compound-Mediated Signaling Cascades

Intracellular this compound sensing and subsequent signaling involve a diverse array of molecular components, including enzymes that metabolize glucose, transporter proteins, and various signaling proteins and kinases.

In pancreatic β-cells, a key mechanism of glucose sensing involves the uptake of glucose via GLUT transporters, particularly GLUT2, followed by phosphorylation by glucokinase researchgate.nettandfonline.comnih.gov. Glucokinase acts as a glucose sensor, and its activity is coupled to downstream events leading to insulin secretion researchgate.nettandfonline.comnih.gov. The increased metabolic flux through glycolysis leads to a rise in the ATP/ADP ratio, which in turn causes the closure of ATP-sensitive K⁺ channels, membrane depolarization, and influx of Ca²⁺, ultimately triggering insulin release tandfonline.com. While glucokinase is considered a primary sensor in pancreatic β-cells, other mechanisms and molecules are also implicated tandfonline.comnih.govdoi.org.

In yeast, several glucose-sensing and signaling pathways have been identified. The cAMP/protein kinase A (PKA) pathway is a major one activated by glucose, regulating numerous cellular processes mdpi.comoup.comoup.com. This pathway involves a dual sensing system: an extracellular system dependent on the G protein-coupled receptor (GPCR) Gpr1 and its associated Gα protein Gpa2, and an intracellular system dependent on glucose uptake and hexokinase-mediated phosphorylation that activates Ras proteins mdpi.comoup.com. Adenylate cyclase activity in S. cerevisiae is controlled by these two G-protein systems mdpi.com. The Snf1/Mig1 pathway is another crucial system, primarily responsible for carbon catabolite repression and regulated mainly by intracellular glucose oup.com. Snf1 (homologous to mammalian AMP-activated protein kinase, AMPK) is involved in adapting to glucose limitation and growth on alternative carbon sources, as well as responding to environmental stresses mdpi.com. The Rgt2/Snf3-Rgt1 pathway regulates the expression of genes encoding glucose transporters (HXT genes) by sensing extracellular glucose mdpi.comoup.comasm.org. Snf3 and Rgt2 are cell surface glucose sensors that initiate intracellular signals affecting the Rgt1 transcription factor asm.org.

In mammalian cells, beyond the insulin signaling pathway which is stimulated by a rise in blood glucose and involves the insulin receptor tyrosine kinase and downstream components like IRS-1 and PI 3-kinase leading to GLUT4 translocation and glycogen (B147801) synthesis, other intracellular glucose sensing mechanisms exist open.eduadameetingnews.org. For instance, in glucose-sensing neurons, mechanisms include the detection of changes in the ATP/ADP ratio, mitochondrial function, sodium glucose cotransport (SGLT), and potentially sweet receptors nih.gov. The closure of KATP channels due to increased ATP leads to depolarization and calcium influx nih.gov. Metabolism-independent pathways involving sweet taste receptors and SGLT1 have also been described nih.govplos.org. Recent research also highlights the role of molecules like Rac1, a Rho GTPase, in regulating GLUT4 translocation in skeletal muscle, independent of the canonical Akt pathway adameetingnews.org. The protein TUG is also involved in sequestering GLUT4 vesicles intracellularly and releasing them upon insulin signaling adameetingnews.org.

The post-translational modification of intracellular proteins through O-linked β-N-acetylglucosamine (O-GlcNAc) is another conserved regulatory mechanism influenced by glucose levels researchgate.net.

D Glucose in Glycobiology and Complex Carbohydrate Structures

Glycosylation Mechanisms Involving D-Glucose

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and cell signaling. This compound is the foundational monosaccharide from which the activated sugar donors required for these processes are synthesized. The cellular journey of this compound begins with its phosphorylation to glucose-6-phosphate, which can then be converted to glucose-1-phosphate. The subsequent reaction with Uridine triphosphate (UTP) yields UDP-glucose, a high-energy donor that is a pivotal intermediate for the synthesis of other nucleotide sugars essential for glycosylation. microbiologyresearch.org

N-linked and O-linked glycosylation are the two major forms of protein glycosylation, distinguished by the amino acid residue to which the glycan is attached.

N-linked glycosylation involves the attachment of a glycan to the amide nitrogen of an asparagine residue. researchgate.net This process begins in the endoplasmic reticulum (ER) with the en bloc transfer of a pre-assembled precursor oligosaccharide, Glc3Man9GlcNAc2, from a lipid carrier called dolichol pyrophosphate to the nascent polypeptide chain. pnas.orgnih.gov The three terminal glucose residues on this precursor play a crucial role in the quality control of protein folding within the ER. This compound is directly involved in the synthesis of this precursor through the formation of dolichol-P-glucose, which provides the terminal glucose units. microbiologyresearch.orglibretexts.org

O-linked glycosylation is the attachment of a glycan to the hydroxyl group of a serine or threonine residue. nih.gov Unlike N-linked glycosylation, this process occurs post-translationally, primarily in the Golgi apparatus, and involves the stepwise addition of individual monosaccharides. This compound serves as the initial substrate for the synthesis of the necessary nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc), which is often the first sugar attached in mucin-type O-glycosylation. nih.gov

The metabolic pathways that produce the activated sugar donors for both N-linked and O-linked glycosylation are heavily reliant on this compound. For instance, the conversion of fructose-6-phosphate (B1210287) (derived from glucose) is the starting point for the hexosamine biosynthetic pathway, which generates UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc can then be epimerized to form UDP-GalNAc. microbiologyresearch.org

This compound is indispensable for the biosynthesis of both glycoproteins and glycolipids, providing the foundational carbon skeletons for the glycan portions of these molecules.

In glycoprotein biosynthesis , this compound is the ultimate precursor for all the monosaccharides commonly found in N-linked and O-linked glycans. Through a series of enzymatic reactions, glucose is converted into other hexoses, such as mannose and galactose, as well as amino sugars like N-acetylglucosamine and N-acetylgalactosamine, and fucose. These monosaccharides are then activated into their nucleotide sugar forms (e.g., GDP-mannose, UDP-galactose, UDP-GlcNAc, GDP-fucose) in the cytoplasm, which are subsequently transported into the ER and Golgi apparatus to be used by glycosyltransferases. microbiologyresearch.org

In glycolipid biosynthesis , this compound is also a key starting material. Glycolipids are components of cellular membranes, with a lipid tail embedded in the membrane and a hydrophilic sugar group exposed to the extracellular environment. asm.org The synthesis of many glycosphingolipids, for example, is initiated by the transfer of glucose from UDP-glucose to a ceramide molecule, forming glucosylceramide. microbiologyresearch.org This initial glucosylation step is foundational for the subsequent addition of other sugars to create more complex glycolipids.

Biosynthesis and Functional Significance of Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are major components of the extracellular matrix and are involved in various biological processes, including cell signaling, adhesion, and tissue hydration. The biosynthesis of GAGs is heavily dependent on the availability of precursors derived from this compound.

Hyaluronan (also known as hyaluronic acid) is a unique GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.gov The synthesis of hyaluronan requires a continuous supply of two nucleotide sugar precursors, UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc), both of which are synthesized from this compound. cdnsciencepub.comnih.gov

UDP-GlcNAc is produced via the hexosamine biosynthetic pathway, which branches off from glycolysis. nih.gov

UDP-GlcA is synthesized through the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase. cdnsciencepub.comnih.gov

Heparan sulfate is another important GAG, with a more complex structure than hyaluronan, involving sulfation and epimerization. Its biosynthesis also begins with precursors derived from this compound. The polymerization of heparan sulfate involves the alternating addition of GlcNAc and GlcA units to a growing chain, using UDP-GlcNAc and UDP-GlcA as substrates. asm.org The initial linkage region of heparan sulfate proteoglycans also contains a glucuronic acid unit, which is derived from UDP-GlcA. asm.org

| Glycosaminoglycan | Repeating Disaccharide Unit | This compound Derived Precursors |

| Hyaluronan | D-glucuronic acid, N-acetyl-D-glucosamine | UDP-glucuronic acid (UDP-GlcA), UDP-N-acetylglucosamine (UDP-GlcNAc) |

| Heparan Sulfate | D-glucuronic acid (or L-iduronic acid), N-acetyl-D-glucosamine | UDP-glucuronic acid (UDP-GlcA), UDP-N-acetylglucosamine (UDP-GlcNAc) |

Structural and Functional Roles of this compound in Extracellular Matrix Components

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. While this compound itself is not a primary structural component of the ECM in its monosaccharide form, it is the fundamental building block for the polysaccharide chains that are integral to the ECM's architecture and function.

The most significant contribution of this compound to the ECM is its role as the precursor for glycosaminoglycans (GAGs) like hyaluronan, heparan sulfate, chondroitin sulfate, and keratan sulfate. researchgate.netresearchgate.net These GAGs, often attached to core proteins to form proteoglycans, are responsible for the gel-like properties of the ECM, which enables it to resist compressive forces and maintain tissue hydration. Hyaluronan, in particular, which is composed entirely of this compound derivatives, can form massive polymers that create a hydrated and viscous environment, facilitating cell migration and proliferation. researchgate.net Therefore, the structural and functional integrity of the ECM is critically dependent on the metabolic flux of this compound into the biosynthetic pathways of these complex carbohydrates.

This compound in Bacterial Polysaccharide and Glycoconjugate Synthesis

This compound is a central molecule in the metabolism of bacteria and serves as a primary carbon and energy source for the synthesis of a wide variety of bacterial polysaccharides and glycoconjugates. These molecules play crucial roles in bacterial survival, virulence, and interaction with the host.

Bacterial exopolysaccharides (EPS) and capsular polysaccharides (CPS) are often composed of repeating units of monosaccharides, with this compound being one of the most common constituents. nih.govnih.govnih.gov These polysaccharides form a protective outer layer that can shield bacteria from the host immune system, prevent desiccation, and facilitate biofilm formation. microbiologyresearch.orgresearchgate.net The synthesis of these polysaccharides relies on activated forms of glucose, such as UDP-glucose and ADP-glucose, which serve as donors for glycosyltransferases. libretexts.org For example, the repeating unit of the EPS produced by Lactococcus lactis NIZO B40 contains glucose, and its production is higher when glucose is the available sugar substrate. asm.org In pathogenic bacteria like Streptococcus pneumoniae, glucose availability directly influences the synthesis of its capsular polysaccharide, a major virulence factor, through regulatory proteins like CcpA. nih.gov

Advanced Analytical and Spectroscopic Methodologies for D Glucose Research

High-Performance Liquid Chromatography (HPLC) for D-Glucose and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its metabolites in various biological and chemical matrices. researchgate.net Its application is crucial for understanding the metabolic pathways involving glucose. sielc.com However, because simple carbohydrates like glucose lack a strong chromophore, direct detection by UV-Vis spectrophotometry is challenging. core.ac.uk This necessitates either specialized detectors, such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), or, more commonly, derivatization strategies to enhance detection. core.ac.ukccsenet.org

To overcome the detection limitations of native glucose, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule. This chemical modification significantly improves the sensitivity and selectivity of the analysis. chromatographyonline.comnih.gov

One of the most widely used derivatization agents is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govnih.gov The PMP molecule reacts with the reducing end of glucose under mild alkaline conditions, forming a derivative that can be readily detected by UV spectrophotometry, typically around 245 nm. nih.govnih.govresearchgate.net This method has been developed and validated for the low-level detection of glucose in microbial cultures and is noted for its accuracy and robustness. nih.gov The reaction involves two PMP molecules reacting with one aldehyde group of the glucose molecule. nih.gov

| Derivatization Agent | Detection Method | Key Features |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) | UV-Vis (approx. 245 nm) | Reacts with reducing sugars under mild alkaline conditions; enables high sensitivity and simultaneous analysis of multiple sugars. core.ac.uknih.govnih.gov |

| Post-column reagents (e.g., arginine) | Fluorescence | Converts sugars into fluorescent derivatives after separation, improving sensitivity and selectivity. chromatographyonline.com |

The optimization of the derivatization reaction is critical and includes factors like reaction time, temperature, and pH. For PMP derivatization, studies have shown that the reaction typically reaches completion within 90-100 minutes at 70°C. researchgate.net The subsequent separation is often performed on a reversed-phase C18 column. nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. rsc.org Stable isotope-labeled substrates, such as ¹³C-glucose, are introduced into a biological system, and the distribution of the label throughout the metabolic network is tracked. hpst.cz HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is essential for separating and detecting the resulting labeled metabolites. nih.gov

In a typical ¹³C-MFA experiment, cells are cultured with a medium containing a specific ¹³C-labeled glucose isotopomer (e.g., [U-¹³C]glucose). nih.gov After a period of growth, intracellular and extracellular metabolites are extracted. nih.gov HPLC is then used to separate these metabolites, such as organic acids from the TCA cycle or phosphorylated sugars from glycolysis. sielc.comhpst.cz The mass spectrometer detects the different isotopologues (molecules that differ only in their isotopic composition), providing data on the extent of ¹³C incorporation. This information is then used in computational models to calculate the metabolic fluxes through various pathways. rsc.orghpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. cabidigitallibrary.org Since this compound is non-volatile, a crucial derivatization step is required to convert it into a form suitable for GC analysis. rsc.org GC-MS is widely used for quantifying glucose in clinical samples and for tracing metabolic pathways. nih.gov

The primary goal of derivatization in GC-MS is to increase the volatility of glucose by masking its polar hydroxyl groups. restek.com Common derivatization methods include silylation and acetylation. restek.com

Silylation: This process replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are often used. cabidigitallibrary.orgnih.gov A challenge with TMS derivatization is that it can produce multiple peaks for a single sugar due to the formation of different anomers (α and β) and ring forms (pyranose and furanose), which can complicate chromatograms. cabidigitallibrary.orgrestek.com

Oximation followed by Silylation/Acetylation: To simplify the chromatogram, an oximation step can be performed prior to silylation or acetylation. restek.com This reaction converts the open-chain aldehyde group into an oxime, reducing the number of isomers to just two (syn and anti), which results in a cleaner chromatogram with fewer peaks per sugar. rsc.orgrestek.com

Alditol Acetates: Another common method involves the reduction of the aldehyde group to an alcohol (forming an alditol, in this case, sorbitol) followed by acetylation with acetic anhydride. nih.govprotocols.io This procedure yields a single, stable derivative for each sugar, simplifying analysis. restek.com

| Derivatization Method | Reagents | Outcome |

| Silylation | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS), Pyridine | Forms volatile Trimethylsilyl (TMS) ethers; can produce multiple peaks from anomers. cabidigitallibrary.orgnih.gov |

| Oximation and Acetylation | Methoxylamine hydrochloride, Acetic anhydride | Forms O-methyloxime acetates; a facile method for serum/plasma analysis. nih.gov |

| Alditol Acetate Formation | Sodium borohydride, Acetic anhydride | Reduces the sugar to an alditolo and then acetylates it; produces a single derivative peak. restek.comprotocols.io |

GC-MS is exceptionally well-suited for stable isotope tracing studies to elucidate metabolic pathways. nih.gov By feeding cells with this compound labeled with stable isotopes like ¹³C or ²H (deuterium), researchers can track the journey of these atoms through various metabolic networks. nih.govpnas.org

For example, uniformly labeled [U-¹³C]-glucose can be introduced to cells, and the resulting metabolites are extracted, derivatized, and analyzed by GC-MS. nih.gov The mass spectrometer detects the mass shift in the fragments of metabolites that have incorporated the ¹³C atoms. nih.gov This allows for the determination of which pathways are active and the relative contribution of glucose to the synthesis of other molecules. pnas.org This stable isotope-resolved metabolomics (SIRM) approach provides unambiguous tracking of atoms through complex metabolic systems. nih.govnih.gov Specifically labeled glucose, such as D-(1,6-¹³C₂,6,6-²H₂)-glucose, can be used to distinguish between pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) by analyzing the labeling patterns in downstream products like lactate (B86563). google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution, providing information about the type, number, and connectivity of atoms. iosrjournals.orgdtu.dk For this compound, NMR is essential for confirming its structure, identifying its different forms, and studying its dynamic behavior. semanticscholar.org The most commonly used nuclei in carbohydrate research are ¹H and ¹³C. iosrjournals.org

A variety of 1D and 2D NMR experiments are used to fully characterize the this compound molecule. iosrjournals.orgsemanticscholar.org

1D ¹H and ¹³C NMR: These experiments provide fundamental information. The ¹H NMR spectrum shows signals for each hydrogen atom, while the ¹³C NMR spectrum shows signals for each carbon atom. However, due to the similarity of the chemical environments, 1D spectra can be complex and difficult to interpret on their own. iosrjournals.org

2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms, helping to trace the carbon backbone of the glucose ring. semanticscholar.org

2D Heteronuclear Correlation Spectroscopy (HSQC, HMQC): These experiments correlate the chemical shifts of protons with the carbon atoms they are directly attached to, allowing for the definitive assignment of ¹H and ¹³C signals for each CH group. iosrjournals.orgsemanticscholar.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away, providing information about connectivity across oxygen atoms and helping to establish linkages between different monosaccharide units in a polysaccharide. iosrjournals.orgsemanticscholar.org

Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a single spin system, meaning all the protons of a single glucose residue can be identified from a single cross-peak. semanticscholar.org

These combined techniques allow for the complete assignment of all ¹H and ¹³C signals in the this compound molecule. iosrjournals.org Furthermore, NMR is sensitive to the different tautomers (isomers that differ in the position of a proton and a double bond) of glucose that exist in solution, primarily the α- and β-pyranose anomers, as well as smaller amounts of furanose and open-chain forms. unimo.it Advanced solid-state NMR techniques, including those utilizing the ¹⁷O isotope, are also being developed to provide even more detailed insights into the hydrogen bonding and local structure of glucose in its solid form. rsc.org

1H and 13C NMR Applications in Glycan Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure of glycans, including the composition, anomeric configuration, linkage patterns, and sequence of monosaccharide units like this compound. acs.org Both 1H and 13C NMR are routinely employed, with chemical shifts and coupling constants providing a wealth of structural information. acs.org

Complete assignment of the 1H and 13C NMR spectra for all possible D-glucopyranosyl-D-glucopyranosides has been achieved, with computational spectral analysis refining the chemical shifts and proton-proton coupling constants. nih.gov This comprehensive data is invaluable for the structural elucidation of more complex glucose-containing oligosaccharides and polysaccharides. The chemical shifts of the anomeric proton (H1) and carbon (C1) are particularly diagnostic for the anomeric configuration (α or β) and the linkage position. For instance, the use of [U-13C6, 2H7]glucose as a metabolic precursor allows for the uniform labeling of glycans, and the subsequent D to H exchange ratios at different carbon positions provide crucial information for spectral assignments in glycoproteins. nih.gov

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for α-D-Glucopyranose and β-D-Glucopyranose in D2O.

| Position | α-D-Glucopyranose (1H) | α-D-Glucopyranose (13C) | β-D-Glucopyranose (1H) | β-D-Glucopyranose (13C) |

| 1 | 5.22 | 93.1 | 4.63 | 96.9 |

| 2 | 3.53 | 72.5 | 3.24 | 75.2 |

| 3 | 3.71 | 73.9 | 3.48 | 76.9 |

| 4 | 3.42 | 70.5 | 3.41 | 70.6 |

| 5 | 3.82 | 72.4 | 3.45 | 76.9 |

| 6a | 3.86 | 61.7 | 3.90 | 61.7 |

| 6b | 3.78 | 61.7 | 3.72 | 61.7 |

| Data compiled from various sources and may vary slightly based on experimental conditions. |

In Vivo and In Vitro this compound Dynamics Studies

NMR spectroscopy is a non-invasive tool that provides unique insights into the metabolic fate of this compound in both cellular systems (in vitro) and living organisms (in vivo). nih.gov Magnetic Resonance Spectroscopy (MRS), an application of NMR in vivo, allows for the quantification of various metabolites, including glucose and its downstream products. nih.gov